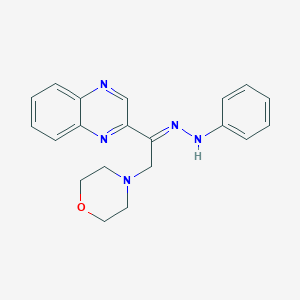![molecular formula C15H16BrN5O2 B282240 Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282240.png)
Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate, also known as BRD0705, is a small molecule compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively researched. In
Mecanismo De Acción
The mechanism of action of Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood, but it has been proposed that it acts as a selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a role in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate may disrupt these processes and lead to the observed effects in cancer, neurology, and immunology.
Biochemical and Physiological Effects:
Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, modulation of the immune response, and improvement of memory and cognitive function. These effects have been observed in vitro and in animal models, but further studies are needed to determine the safety and efficacy of Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments include its high purity and yield, as well as its potential for use in various scientific research applications. However, the limitations include the need for further studies to determine its safety and efficacy in humans, as well as the potential for off-target effects and toxicity.
Direcciones Futuras
There are many future directions for the study of Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate, including further studies on its mechanism of action, safety, and efficacy in humans. Additionally, Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate could be used in combination with other drugs or therapies to enhance its effects or reduce toxicity. Further studies could also explore the potential use of Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate in other scientific research applications, such as infectious diseases, metabolic disorders, and cardiovascular diseases.
In conclusion, Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate is a small molecule compound that has been extensively studied for its potential use in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further studies are needed to determine its safety and efficacy in humans, Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate shows great potential for use in various scientific research applications.
Métodos De Síntesis
Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has been synthesized using a variety of methods, including the reaction of 3-bromoaniline with ethyl 2-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate, followed by the reaction with isopropyl chloroformate and sodium azide. Another method involves the reaction of 3-bromoaniline with 4,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine-5,7-dione, followed by the reaction with methyl isocyanate and isopropyl chloroformate. Both methods have been reported to yield Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate with high purity and yield.
Aplicaciones Científicas De Investigación
Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential use in various scientific research applications, including cancer research, neurology, and immunology. In cancer research, Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. In neurology, Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. In immunology, Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C15H16BrN5O2 |
|---|---|
Peso molecular |
378.22 g/mol |
Nombre IUPAC |
propan-2-yl 7-(3-bromophenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H16BrN5O2/c1-8(2)23-14(22)12-9(3)17-15-18-19-20-21(15)13(12)10-5-4-6-11(16)7-10/h4-8,13H,1-3H3,(H,17,18,20) |
Clave InChI |
YSRGMAKDQJLTTQ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C(N2C(=N1)N=NN2)C3=CC(=CC=C3)Br)C(=O)OC(C)C |
SMILES |
CC1=C(C(N2C(=N1)N=NN2)C3=CC(=CC=C3)Br)C(=O)OC(C)C |
SMILES canónico |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)Br)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol](/img/structure/B282158.png)
![3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one](/img/structure/B282161.png)

![5,12-bis[4-(N-hydroxyethanimidoyl)phenyl]-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B282167.png)

![3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282173.png)
![3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282174.png)
![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282175.png)
![Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate](/img/structure/B282176.png)
![4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282177.png)
![5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)
![ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282182.png)
![ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282184.png)